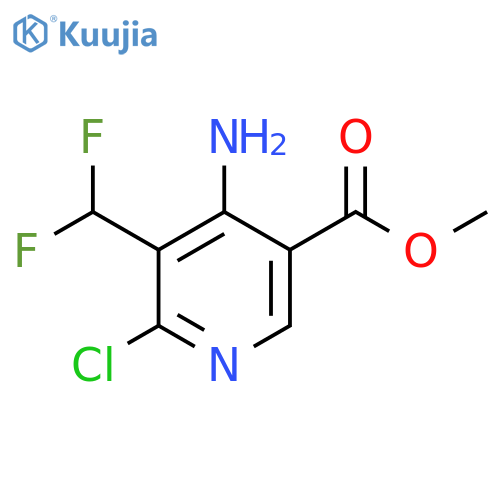

Cas no 1804451-80-6 (Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate)

Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate

-

- インチ: 1S/C8H7ClF2N2O2/c1-15-8(14)3-2-13-6(9)4(5(3)12)7(10)11/h2,7H,1H3,(H2,12,13)

- InChIKey: PUNIWDSTAISKFN-UHFFFAOYSA-N

- ほほえんだ: ClC1C(C(F)F)=C(C(C(=O)OC)=CN=1)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 243

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 65.2

Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029070676-1g |

Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate |

1804451-80-6 | 97% | 1g |

$1,460.20 | 2022-04-02 |

Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate 関連文献

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylateに関する追加情報

Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1804451-80-6): An Overview of a Promising Compound in Medicinal Chemistry

Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1804451-80-6) is a versatile and intriguing compound that has garnered significant attention in the field of medicinal chemistry. This compound, characterized by its unique structural features, including a difluoromethyl group and a pyridine ring, holds potential for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate is defined by its molecular formula C10H9ClF2N2O2. The presence of the difluoromethyl group and the amino functionality on the pyridine ring contributes to its unique chemical and biological properties. These features make it an attractive candidate for drug discovery and development.

Recent studies have highlighted the potential of Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of the molecule, making it a promising lead for further optimization.

In addition to its biological activities, Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate has been explored for its use as a synthetic intermediate in the preparation of more complex molecules. Its reactivity and functional group compatibility make it a valuable building block in organic synthesis. This versatility has led to its application in the synthesis of novel compounds with diverse biological activities.

The synthetic route to Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate has been well-documented in the literature. A common approach involves the reaction of 2-chloro-3-difluoromethylpyridine with methyl cyanoacetate, followed by hydrolysis and subsequent amidation to introduce the amino group. This multi-step process ensures high yields and purity, making it suitable for large-scale production.

The pharmacokinetic properties of Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate have also been investigated. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential as a therapeutic agent. The compound's ability to cross biological membranes and reach target tissues effectively enhances its therapeutic potential.

In preclinical studies, Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate has demonstrated promising results in animal models of various diseases. For example, it has shown significant efficacy in reducing inflammation in models of rheumatoid arthritis and has exhibited potent anti-tumor activity in cancer cell lines. These findings underscore its potential as a lead compound for further drug development.

The safety profile of Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate is another critical aspect that has been evaluated. Toxicity studies have indicated that it is well-tolerated at therapeutic doses, with no significant adverse effects observed in preclinical models. This favorable safety profile supports its advancement into clinical trials.

In conclusion, Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1804451-80-6) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure, favorable pharmacokinetic properties, and promising biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in the advancement of modern medicine.

1804451-80-6 (Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate) 関連製品

- 2877718-86-8(2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide)

- 1250392-59-6(ethyl(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methylamine)

- 1355225-27-2(2-Thiophen-2-yl-piperidine-1-carboxylic acid benzyl ester)

- 2027896-66-6(2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine)

- 1807109-35-8(Benzene, 1-bromo-3-(difluoromethyl)-2-methyl-5-nitro-)

- 60531-36-4(4-(2-Aminoethyl)benzoic acid hydrochloride)

- 78146-52-8(Phenylglyoxal Monohydrate)

- 2228204-70-2(methyl 4-(chlorosulfonyl)methyl-2-methylbenzoate)

- 2137854-59-0(4-{[(2-methylpropyl)amino]methyl}-1-(propan-2-yl)-1H-pyrazole-5-sulfonamide)

- 1881756-08-6(1-Cyclopentyl-3-(2-fluoroethyl)thiourea)